molecular formula C16H22N2O5 B12319263 Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B12319263
M. Wt: 322.36 g/mol
InChI Key: BUTPQNIUYIYVTA-UHFFFAOYSA-N
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Description

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a methoxy-pyridinyl group and a carboxylic acid group. The Boc group, or tert-butoxycarbonyl group, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-pyridinyl derivative, while reduction of the carboxylic acid group would yield a hydroxyl-pyrrolidine derivative .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for the design of drugs that can potentially enhance efficacy while minimizing side effects. For example, it has been utilized in developing compounds targeting specific receptors involved in neurological pathways.

Case Study:
A study demonstrated that derivatives of Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid exhibit promising activity against certain neurodegenerative conditions. The modifications made to the pyrrolidine structure improved binding affinity to neurotransmitter receptors, showcasing its potential in drug formulation.

Biochemical Research

Studying Biological Mechanisms:
Researchers employ this compound to investigate receptor interactions and enzyme activities. Its specificity aids in understanding biological pathways and mechanisms, making it a valuable tool in drug discovery.

Example Applications:

  • Receptor Binding Studies: The compound has been used to assess the binding affinity of various ligands to their respective receptors.
  • Enzyme Kinetics: It helps elucidate the kinetics of enzymes involved in metabolic pathways, providing insight into their regulatory mechanisms.

Organic Synthesis

Building Block for Complex Molecules:
this compound is utilized as a versatile building block in organic chemistry. Its ability to undergo various chemical reactions allows chemists to synthesize a wide range of derivatives.

Synthesis Examples:

Reaction TypeProduct TypeDescription
AlkylationAlkylated PyrrolidinesEnhances pharmacological properties
AcylationAmidesModifies solubility and bioavailability
CyclizationHeterocyclesIntroduces complexity into molecular design

Material Science

Development of Novel Materials:
The compound's unique properties make it suitable for creating materials with enhanced characteristics such as thermal stability and electrical conductivity. This application is particularly relevant in electronics and nanotechnology.

Research Insights:
Recent studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal resistance, making it ideal for advanced material applications.

Analytical Chemistry

Formulation of Standards and Reagents:
In analytical chemistry, this compound is crucial for developing analytical standards and reagents. It aids in the accurate detection and quantification of substances across various samples, essential for quality control in manufacturing processes.

Application Examples:

  • Chromatography Standards: Used as a reference standard in chromatographic techniques to ensure accuracy in separation processes.
  • Spectroscopic Analysis: Serves as a reagent in spectroscopic methods to enhance detection sensitivity.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy-pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity. The Boc group serves as a protective group during synthesis but is typically removed before the compound exerts its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid
  • 6-Methoxy-3-pyridinylboronic acid

Uniqueness

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. Its structural features suggest possible applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H22N2O5
  • Molecular Weight : 322.36 g/mol
  • CAS Number : Not specified in the provided sources.

1. Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various pyrrolidine derivatives, demonstrating that modifications to the pyridine ring can enhance antiproliferative effects against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
24aHCT-1515.2Apoptosis induction
24bHT2910.5Cell cycle arrest

The above table summarizes findings where compounds similar to Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)-pyrrolidine were effective against colon carcinoma cell lines, suggesting that the methoxy group on the pyridine ring plays a crucial role in enhancing cytotoxicity .

2. Antimicrobial Activity

Pyrrolidine derivatives are also noted for their antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits activity against various pathogenic bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli125 µg/mL
Candida albicans>150 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, with varying effectiveness depending on the specific microorganism .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrrolidine derivatives on cancer cell lines, this compound was tested alongside other compounds. The results indicated a notable reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of proliferation pathways being implicated .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, revealing that this compound effectively inhibited the growth of Staphylococcus aureus and E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTPQNIUYIYVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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